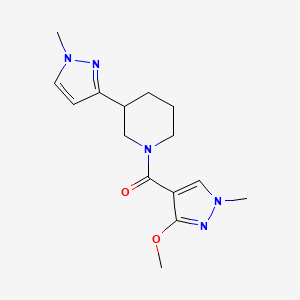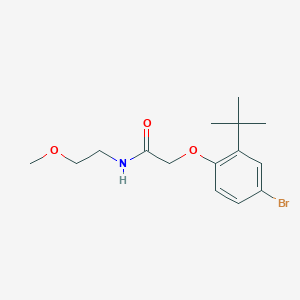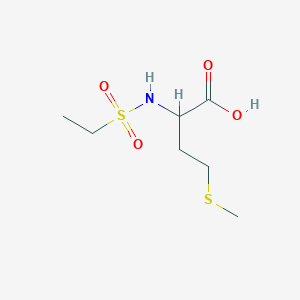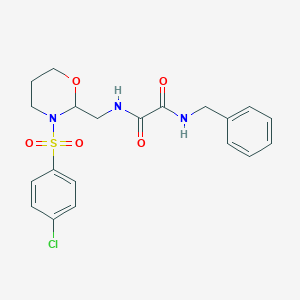
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex pyrazole and piperidine derivatives, akin to the compound , often involves multi-step chemical processes. For instance, Kumar et al. (2004) described the synthesis of a structurally related compound where the precursor was synthesized in five steps with an overall yield of 30%. The final product selectively labeled CB(1) receptors, demonstrating the compound's specificity and potential utility in receptor imaging using PET techniques (Kumar et al., 2004).
Molecular Structure Analysis
Molecular structure analysis involves determining the compound's spatial arrangement and its electronic properties. Halim and Ibrahim (2022) conducted a comprehensive analysis, including spectral data and quantum studies, on a novel compound, showcasing the methodological approach towards understanding such complex molecules' molecular structures (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds can be intricate due to their complex structures. Shim et al. (2002) explored the molecular interaction of a pyrazole derivative with the CB1 cannabinoid receptor, providing insights into the compound's chemical behavior and interaction with biological targets (Shim et al., 2002).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, play a critical role in the compound's application and handling. Bawa et al. (2010) synthesized a related compound and characterized its crystalline structure, providing a foundation for understanding similar compounds' physical properties (Bawa et al., 2010).
Chemical Properties Analysis
Chemical properties, such as reactivity, stability, and interaction with other molecules, are crucial for the compound's potential applications. Prasad et al. (2018) synthesized a compound with a piperidin and morpholino structure, evaluating its antiproliferative activity and providing insights into its chemical properties through structure analysis and Hirshfeld surface analysis (Prasad et al., 2018).
Aplicaciones Científicas De Investigación
Molecular Interaction Studies
The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is a potent and selective antagonist for the CB1 cannabinoid receptor. This compound has been studied for its interaction with the CB1 receptor, revealing insights into the molecular dynamics and pharmacophore models of cannabinoid receptor ligands. These findings contribute to understanding how structural modifications of this compound affect its receptor binding and activity, which is essential for the development of new therapeutic agents targeting the cannabinoid system (Shim et al., 2002).
Antimicrobial Activity Research
A series of compounds with a core structure related to the query chemical have been synthesized and tested for antimicrobial activity. These studies have shown that certain derivatives exhibit significant antimicrobial properties against various pathogens, suggesting potential for the development of new antimicrobial agents. This research contributes to the ongoing search for effective treatments against resistant microbial strains (Kumar et al., 2012).
Corrosion Inhibition
Research into the corrosion inhibition properties of pyrazole derivatives on mild steel in hydrochloric acid solution has identified compounds including those structurally related to the query chemical as effective corrosion inhibitors. This application is crucial in industrial processes and maintenance, offering a chemical means to protect metals against corrosion, thereby extending their lifespan and reducing maintenance costs (Yadav et al., 2015).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of novel bis-α,β-unsaturated ketones and related derivatives, including those with a structure similar to the query compound, have been explored for their antitumor properties. This research is part of the broader effort to identify new therapeutic agents for cancer treatment, highlighting the potential of such compounds in inhibiting tumor growth (Altalbawy, 2013).
Análisis Bioquímico
Biochemical Properties
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Cellular Effects
Related compounds have shown to inhibit 5-HT-mediated amplification of ADP-stimulated human and dog platelet aggregation
Molecular Mechanism
It is known that related compounds can display high-affinity binding to membranes and functional inverse agonism of inositol phosphate accumulation
Temporal Effects in Laboratory Settings
Related compounds have shown acute and subchronic inhibition of 5-HT-mediated amplification of collagen-stimulated platelet aggregation in whole blood
Dosage Effects in Animal Models
Related compounds have shown to be safe and well-tolerated by mice when treated with certain dosages
Metabolic Pathways
Related compounds have shown to generate active metabolites upon incubation with human liver microsomes
Propiedades
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-18-8-6-13(16-18)11-5-4-7-20(9-11)15(21)12-10-19(2)17-14(12)22-3/h6,8,10-11H,4-5,7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIZKGIAUALLQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CN(N=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-bromophenyl)methylsulfanyl]-7H-purine](/img/structure/B2493434.png)
![2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2493436.png)
![Benzo[d]thiazol-2-ylmethyl 4-benzoylbenzoate](/img/structure/B2493438.png)
![4-[1-(Difluoromethyl)pyrazole-3-carbonyl]piperazine-1-sulfonyl fluoride](/img/structure/B2493440.png)
![N-(3-chloro-2-methylphenyl)-2-{14-oxo-9-thia-11,13,15,16-tetraazatetracyclo[8.7.0.0^{2,8}.0^{13,17}]heptadeca-1(10),2(8),11,16-tetraen-15-yl}acetamide](/img/structure/B2493443.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2493444.png)
![4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2493445.png)
![4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2493446.png)





